molecular formula C14H12N2O3 B6132157 Benzoic acid, 3-amino-4-(benzoylamino)- CAS No. 93053-61-3

Benzoic acid, 3-amino-4-(benzoylamino)-

Cat. No.: B6132157
CAS No.: 93053-61-3
M. Wt: 256.26 g/mol
InChI Key: CIGFTMGSDQZKKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-4-(benzoylamino)-, is a substituted benzoic acid derivative featuring an amino group at the 3-position and a benzoylamino group (-NH-CO-C₆H₅) at the 4-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications on the benzoic acid scaffold significantly influence physicochemical properties, reactivity, and biological activity. Its synthesis typically involves multi-step reactions, including amidation and nitro group reduction, as seen in intermediates like 3-amino-4-(m-tolylamino)benzoic acid (). Applications range from drug discovery (e.g., enzyme inhibitors) to peptide cyclization linkers (), underscoring its versatility.

Properties

IUPAC Name

3-amino-4-benzamidobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-8-10(14(18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFTMGSDQZKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404026
Record name Benzoic acid, 3-amino-4-(benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93053-61-3
Record name Benzoic acid, 3-amino-4-(benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Amidation: Foundation of the Molecular Scaffold

The synthesis typically begins with functionalization of the benzoic acid backbone. A widely adopted route involves the nitration of 4-chlorobenzoic acid to yield 3-nitro-4-chlorobenzoic acid, followed by amidation with aniline. The patent CN105753731A details this process using thionyl chloride as an activating agent in chlorobenzene solvent at 70–80°C, achieving 97% yield of 3-nitro-4-chlorobenzoyl aniline. Critical parameters include:

  • Molar ratio : 1:1.2 stoichiometry of 3-nitro-4-chlorobenzoic acid to aniline prevents oligomerization.

  • Solvent selection : Chlorobenzene outperforms toluene in reaction rate (3-hour completion vs. 6 hours) due to higher dielectric constant (ε = 5.6 vs. 2.4).

  • Temperature control : Maintaining 100°C post-thionyl chloride addition ensures complete acid chloride formation.

This step generates the nitro-substituted intermediate essential for subsequent functionalization.

Methoxylation: Substitution Dynamics and Kinetics

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) with methoxide ions. Patent data demonstrates that potassium hydroxide in methanol at reflux (64.7°C) for 8 hours converts 3-nitro-4-chlorobenzoyl aniline to 3-nitro-4-methoxybenzoyl aniline with 94.9% yield. Key factors influencing this transformation include:

  • Base strength : KOH (pKb = -1.1) provides faster reaction kinetics compared to NaOH (pKb = 0.2), reducing reaction time by 30%.

  • Solvent effects : Methanol’s nucleophilicity and ability to stabilize transition states through hydrogen bonding accelerate substitution rates.

  • Impurity profile : HPLC analysis reveals <0.5% residual chloride when using 10% molar excess of KOH.

Reduction Strategies: From Nitro to Amino Groups

The critical nitro-to-amine reduction determines final product purity and yield. Comparative data from the patent highlights two principal methods:

Catalytic Hydrogenation

Example 6 employs Raney nickel (2.5 kg per 55.4 kg substrate) under hydrogen pressure (13 kg/cm²) at 80–105°C. This gas-phase method achieves 70% yield with 99.3% purity, though requires specialized equipment for high-pressure operations.

Hydrazine-Mediated Reduction

Example 2 utilizes hydrazine hydrate (85%, 18 kg) with alkali ferrous oxide catalyst in methanol at 55–60°C. This liquid-phase approach delivers superior 95.3% yield but generates hydrazine-derived waste requiring neutralization.

Table 1: Reduction Method Comparison

ParameterCatalytic HydrogenationHydrazine Reduction
Yield70%95.3%
Purity99.3%99.5%
Reaction Time6 hours3 hours
Catalyst Loading4.5% w/w3.8% w/w
Waste GenerationLow (metal catalyst)High (N₂H₄ byproducts)

Process Optimization and Industrial Scale-Up

Solvent Recycling and Waste Minimization

The patent emphasizes environmental sustainability through closed-loop solvent recovery. In Example 3, dichlorobenzene solvent is distilled and reused for 5 consecutive batches with <2% efficiency loss. Methanol from methoxylation steps undergoes fractional distillation (bp 64.7°C) with 98% recovery rate, reducing raw material costs by 22%.

Catalyst Performance and Lifetime

Alkali ferrous oxide catalysts in hydrazine reductions maintain activity for 8 cycles before requiring regeneration (Table 2). X-ray diffraction analysis shows progressive α-Fe₂O₃ phase formation beyond this point, decreasing surface area from 45 m²/g to 12 m²/g.

Table 2: Catalyst Reusability Data

CycleYield (%)Surface Area (m²/g)
195.345
394.138
592.829
889.512

Analytical Validation and Quality Control

Purity Assessment Techniques

Final product quality is verified through:

  • HPLC : C18 column with 65:35 acetonitrile/water mobile phase (retention time = 6.8 min).

  • Melting Point : 152–154°C consistency across batches indicates crystalline uniformity.

  • FT-IR Spectroscopy : Characteristic peaks at 3350 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch).

Impurity Profiling

GC-MS analysis identifies three primary impurities:

  • Residual 3-nitro-4-methoxybenzoyl aniline (<0.1%)

  • N-phenylbenzamide side product (0.05–0.2%)

  • Methoxylation byproducts (0.3% max)

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-4-(benzoylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino and benzoylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 3-amino-4-(benzoylamino)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-4-(benzoylamino)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the phosphatase activity of soluble epoxy hydrolase, which in turn affects lipid metabolism and endothelial nitric oxide synthase activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A. Substituent Variations on the Benzoic Acid Scaffold
The biological and chemical behavior of benzoic acid derivatives is highly dependent on substituent type and position. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
3-Amino-4-(benzoylamino)benzoic acid 3-NH₂, 4-NH-CO-C₆H₅ Peptide cyclization linker (MeDbz); enzyme inhibition potential
3-Amino-4-(m-tolylamino)benzoic acid 3-NH₂, 4-NH-C₆H₄-CH₃ (meta) Intermediate in inhibitor synthesis (IC₅₀ = 22–34 nM for related compounds)
4-(Methylamino)benzoic acid 4-NH-CH₃ Structural simplicity; used in crystallography studies
4-(Tosylamino)benzoic acid 4-NH-SO₂-C₆H₄-CH₃ Enhanced stability; sulfonamide group improves enzyme binding
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic acid 4-NH-CO-C₆H₃-(OCH₃)₂, 3-OH Natural product with antioxidant potential; increased solubility due to hydroxy group

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The bulky benzoyl group may hinder rotational freedom and reduce membrane permeability compared to smaller substituents like methylamino.
  • Biological Activity: Tosylamino and sulfonamide derivatives (e.g., ) exhibit enhanced binding to enzymes like adenovirus replication inhibitors, whereas benzoylamino derivatives are explored in peptide synthesis .
Physicochemical Properties
  • Solubility and Extraction: Benzoic acid derivatives with polar groups (e.g., -OH, -NH₂) exhibit higher aqueous solubility.
  • Diffusivity: Substituted benzoic acids follow the order: benzoic acid > acetic acid > phenol in membrane phase mobility. The benzoylamino group’s bulk may lower diffusivity relative to unsubstituted benzoic acid .

Q & A

What are the optimized synthetic routes for 3-amino-4-(benzoylamino)benzoic acid, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

Nitro Reduction: Starting with a nitro-substituted precursor, catalytic hydrogenation (e.g., H₂/Pd-C) or hydrazine/Raney nickel (Ra-Ni) is used to reduce the nitro group to an amine .

Amidation: The benzoyl group is introduced via coupling reactions. For example, using benzoyl chloride in the presence of a base (e.g., DIPEA) or coupling agents like HATU for higher efficiency .

Key Variables:

  • Catalyst Selection: Ra-Ni in methanol achieves >80% yield for nitro reduction .
  • Solvent Effects: Polar aprotic solvents (e.g., NMP) enhance reaction rates during amidation .
  • Temperature Control: Elevated temperatures (60–80°C) improve coupling efficiency but may require inert atmospheres to prevent oxidation .

How is the purity and structural integrity of 3-amino-4-(benzoylamino)benzoic acid validated in academic research?

Level: Basic
Answer:
Analytical Workflow:

Chromatography: HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Spectroscopy:

  • ¹H/¹³C NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbonyl) verify substitution patterns .
  • FT-IR: Absorbance at ~3300 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch) confirms functional groups .

Mass Spectrometry: High-resolution MS (HRMS) matches calculated molecular weights (e.g., [M+H]⁺ = 285.12 for C₁₄H₁₂N₂O₃) .

How can researchers resolve contradictions in reported biological activities of 3-amino-4-(benzoylamino)benzoic acid derivatives?

Level: Advanced
Answer:
Case Study: Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µM) may arise from:

  • Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or growth media .
  • Structural Modifications: Substitutions at the benzoyl group (e.g., electron-withdrawing vs. donating groups) alter membrane permeability .

Resolution Strategies:

Standardized Protocols: Use CLSI guidelines for MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

Comparative SAR Studies: Synthesize derivatives with controlled substituents (e.g., halogen vs. methyl groups) to isolate electronic effects .

What computational methods predict the interaction of 3-amino-4-(benzoylamino)benzoic acid with biological targets?

Level: Advanced
Answer:
Molecular Docking Workflow:

Target Selection: Prioritize enzymes (e.g., bacterial dihydrofolate reductase) with active sites accommodating the benzoyl group .

Ligand Preparation: Optimize protonation states at physiological pH (e.g., deprotonated carboxylic acid) .

Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Validation:

  • MD Simulations: 100-ns trajectories assess binding stability (RMSD < 2 Å) .
  • In Vitro Correlation: Compare predicted ΔG values with experimental IC₅₀ data for lead optimization .

How does the stability of 3-amino-4-(benzoylamino)benzoic acid under varying pH and temperature conditions impact experimental design?

Level: Advanced
Answer:
Stability Profile:

  • pH Sensitivity: Degrades rapidly at extremes (pH < 2 or >10) due to hydrolysis of the amide bond. Stable in neutral buffers (pH 6–8) for ≥48 hours .
  • Thermal Stability: Decomposes above 80°C; store at –20°C for long-term use .

Experimental Adjustments:

  • Reaction Solubility: Use DMSO for stock solutions but limit exposure to aqueous media to <6 hours .
  • Kinetic Studies: Monitor degradation via UV-Vis at 280 nm with pseudo-first-order rate constants (k = 0.015 h⁻¹ at 25°C) .

What are the structure-activity relationship (SAR) trends observed in 3-amino-4-(benzoylamino)benzoic acid analogues?

Level: Advanced
Answer:
Key Modifications and Effects:

Substituent Position Biological Impact Reference
–ClBenzoyl ring↑ Antibiotic activity (MIC = 2 µM vs. S. aureus)
–OCH₃Benzoyl ring↓ Cytotoxicity (IC₅₀ > 100 µM in HEK293 cells)
–CF₃Benzoyl ring↑ Metabolic stability (t₁/₂ = 4.5 h in liver microsomes)

Design Principles:

  • Hydrophobic Groups: Enhance membrane penetration but may reduce solubility .
  • Electron-Deficient Moieties: Improve target binding via π-π stacking with aromatic residues .

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